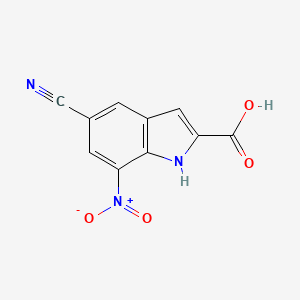
5-Cyano-7-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-7-nitro-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a cyano group at the 5-position, a nitro group at the 7-position, and a carboxylic acid group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-7-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5-cyanoindole, followed by carboxylation. The nitration process introduces the nitro group at the 7-position, while the carboxylation step adds the carboxylic acid group at the 2-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and carbon dioxide for carboxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Amine derivatives: Formed by the reduction of the cyano group.
Esters and amides: Formed by the substitution of the carboxylic acid group.
Scientific Research Applications
Chemistry: 5-Cyano-7-nitro-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For example, amino derivatives of indoles have shown promise in the treatment of certain cancers and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Cyano-7-nitro-1H-indole-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
5-Cyanoindole: Lacks the nitro and carboxylic acid groups, making it less reactive.
7-Nitroindole: Lacks the cyano and carboxylic acid groups, limiting its applications.
Indole-2-carboxylic acid: Lacks the cyano and nitro groups, reducing its versatility.
Uniqueness: 5-Cyano-7-nitro-1H-indole-2-carboxylic acid stands out due to the presence of all three functional groups (cyano, nitro, and carboxylic acid).
Properties
Molecular Formula |
C10H5N3O4 |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
5-cyano-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5N3O4/c11-4-5-1-6-3-7(10(14)15)12-9(6)8(2-5)13(16)17/h1-3,12H,(H,14,15) |
InChI Key |
AIAHRYWKYPMYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=C(N2)C(=O)O)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
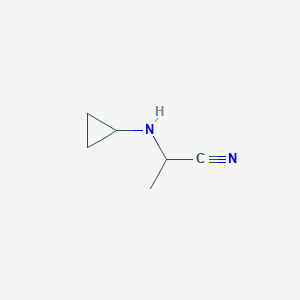

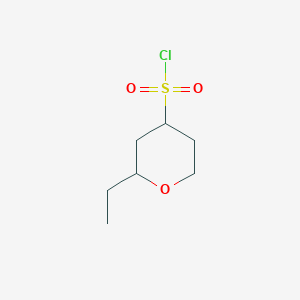
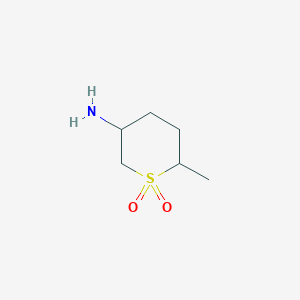
![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)

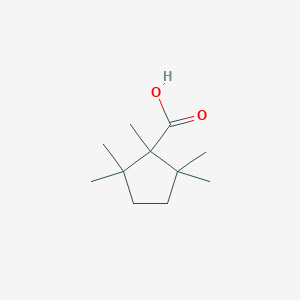
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride](/img/structure/B13219632.png)

![2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13219636.png)
